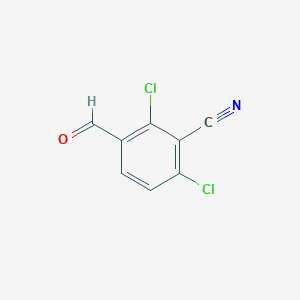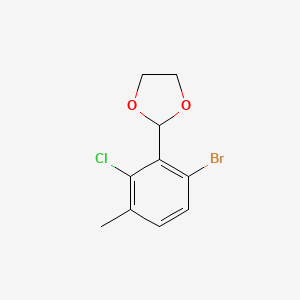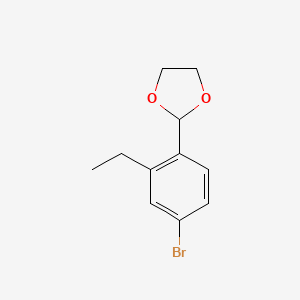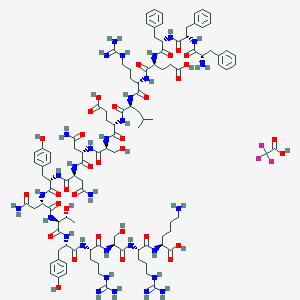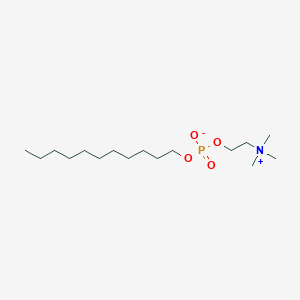
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane, commonly referred to as BCF, is a compound that has been used in a variety of scientific research applications. BCF is a bromochlorofluorophenyl derivative of dioxolane, and has been studied for its unique properties and potential applications. BCF is a versatile compound that has been used in a wide range of scientific research, including organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
BCF has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, BCF has been used as a reagent for the synthesis of various compounds, including heterocycles and polymers. In drug discovery, BCF has been used to synthesize new drugs and to study their pharmacological properties. In biochemistry, BCF has been used to study the structure and function of proteins, as well as to study the biochemical pathways of various diseases.
Mecanismo De Acción
The mechanism of action of BCF is not yet fully understood. However, it is believed that BCF binds to certain proteins, which then leads to changes in the structure and function of the proteins. This in turn leads to changes in the biochemical pathways of the cells, which can lead to changes in the physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCF are not yet fully understood. However, it has been shown to have a variety of effects on the biochemical pathways of cells, including changes in the expression of various genes, changes in the expression of various proteins, and changes in the activity of various enzymes. In addition, BCF has been shown to have an effect on the activity of various hormones, such as insulin and glucagon.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCF in lab experiments is its versatility. BCF can be used in a variety of different experiments, from organic synthesis to drug discovery to biochemistry. Additionally, BCF is relatively easy to synthesize and purify, making it a convenient reagent for use in the lab. However, BCF is also limited in its applications, as it is not yet fully understood how it works and how it affects the biochemical pathways of cells.
Direcciones Futuras
The potential future directions for BCF research are numerous. One potential area of research is to further investigate the mechanism of action of BCF and how it affects the biochemical pathways of cells. Additionally, further research could be done to investigate the potential applications of BCF in drug discovery and biochemistry. Finally, further research could be done to investigate the potential toxicity of BCF and to develop methods to reduce its toxicity.
Métodos De Síntesis
The synthesis of BCF involves a multi-step process that involves the use of a bromochlorofluorophenyl derivative of dioxolane. The synthesis begins with the reaction of 1,3-dioxolane with a bromochlorofluorophenyl derivative. This reaction yields a product that is then reacted with an aqueous solution of potassium hydroxide to form the desired BCF product. The final product is then purified by column chromatography.
Propiedades
IUPAC Name |
2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXMVHVZCEFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)


